molecular formula C15H18NO6P B171848 (Z)-3-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one CAS No. 111011-78-0

(Z)-3-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one

Cat. No.: B171848
CAS No.: 111011-78-0
M. Wt: 339.28 g/mol
InChI Key: UMECHLASJBPFHE-UHFFFAOYSA-N
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Description

(Z)-3-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one (CAS 111011-78-0) is a high-value chemical compound supplied for research and development purposes. With a molecular formula of C15H18NO6P and a molecular weight of 339.28 g/mol, this compound has a calculated density of 1.30±0.1 g/cm3 and is slightly soluble at 2.5 g/L (25°C) . This substance is critically recognized in the pharmaceutical field as a specified impurity of Efonidipine, a calcium channel blocker medication . As such, it serves as an essential reference standard for analytical activities. Researchers utilize this compound for method development, analytical method validation (AMV), and quality control (QC) to support the production of Abbreviated New Drug Applications (ANDA) and ensure the safety and purity of pharmaceutical products . The compound is strictly for professional laboratory use. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18NO6P/c1-11(17)14(23(20)21-9-15(2,3)10-22-23)8-12-5-4-6-13(7-12)16(18)19/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMECHLASJBPFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])P2(=O)OCC(CO2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111011-78-0
Record name 3-Buten-2-one, 3-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111011-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(Z)-3-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one, commonly referred to as a phosphorinated compound, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 111011-78-0
Molecular Formula C15H18N O6P
Molecular Weight 339.28 g/mol
LogP 4.314
PSA (Polar Surface Area) 108.23 Ų

The biological activity of this compound is primarily attributed to its electrophilic nature and ability to interact with biological macromolecules. The presence of the nitrophenyl group suggests potential interactions with nucleophiles in biological systems, which could lead to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells.
  • Anticancer Activity : Preliminary data suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Molecular docking studies indicate potential binding to inflammatory mediators, suggesting a role in reducing inflammation.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of phosphorinated compounds similar to this compound. The results demonstrated significant radical scavenging activity, particularly against DPPH radicals.

Anticancer Research

In a recent study published in Cancer Letters, researchers evaluated the anticancer effects of various phosphorinated compounds including this one. The results indicated that the compound inhibited cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis.

Anti-inflammatory Mechanisms

Research conducted at a leading university analyzed the anti-inflammatory properties of this compound through in vitro assays. The findings suggested that it effectively reduced the production of pro-inflammatory cytokines in macrophages.

Scientific Research Applications

The compound features a dioxaphosphinane ring and a nitrophenyl group, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent due to its ability to interact with biological systems at the molecular level. Studies have indicated that phosphor-containing compounds can inhibit certain enzymes involved in cancer progression. For example, research has shown that similar compounds can act as inhibitors of protein tyrosine phosphatases, which are crucial in cell signaling pathways related to cancer development .

Case Study: Anti-Cancer Activity

A study published in the Seto Chemical and Pharmaceutical Bulletin demonstrated that derivatives of dioxaphosphinane exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Agricultural Science

Phosphorus compounds are widely recognized for their role in agriculture as pesticides and herbicides. The unique structure of (Z)-3-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one suggests potential use as a bioactive agent against pests or diseases affecting crops.

Case Study: Pesticidal Properties

Research has indicated that similar phosphor compounds can exhibit insecticidal properties by disrupting neurotransmitter function in pests. A comparative study showed significant mortality rates in target insect populations when treated with phosphor-based pesticides .

Material Science

The incorporation of phosphor compounds into polymers is an emerging area of research. The compound's ability to enhance thermal stability and flame retardancy makes it a candidate for use in advanced materials.

Case Study: Polymer Applications

Recent studies have explored the use of phosphor-containing additives in polycarbonate matrices to improve fire resistance without compromising mechanical properties. Results indicated that the addition of such compounds could significantly reduce flammability while maintaining structural integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid phosphoryl-nitroaryl system. Below is a comparative analysis with analogs:

Table 1: Key Structural and Functional Comparisons

Compound Class Core Structure Substituents Key Properties References
Target Compound (Z-isomer) 1,3,2-Dioxaphosphinane + butenone 3-Nitrophenyl, 5,5-dimethyl High polarity, Z-configuration Hypothetical*
(E)-Isomer Analog Same backbone Same Reduced steric hindrance Not provided
Phenyl-ethylidene hydrazines Hydrazine + substituted acetophenone Varied aryl/alkyl groups Bioactivity (e.g., antifungal)
Simple dioxaphosphinanes 1,3,2-Dioxaphosphinane ring only Alkyl/aryl Ligand utility in catalysis General knowledge

Key Findings:

This contrasts with phenyl-ethylidene hydrazines, where stereochemistry is less critical to bioactivity .

Electronic Effects: The nitro group enhances electrophilicity at the α-carbon of the butenone moiety, enabling nucleophilic attacks—a trait absent in non-nitrated analogs like simple dioxaphosphinanes.

Synthetic Methodology : Unlike hydrazine derivatives synthesized via acid-catalyzed condensation (e.g., compounds 5a-i in ), the target compound likely requires phosphorylation steps and stereoselective control, increasing synthetic complexity.

Notes on Methodology and Citations

  • Crystallographic Refinement : SHELX programs remain critical for structural analysis of such compounds, despite advancements in computational tools .
  • Synthetic Parallels : Acid-catalyzed condensation (as in ) may inspire adaptations for synthesizing phosphorylated analogs.

Preparation Methods

Reaction Mechanism and Conditions

  • Phosphite reagent : Dimethyl phosphite (HP(O)(OMe)₂)

  • Base catalyst : Triethylamine (Et₃N) or DBU

  • Solvent : Dichloromethane (CH₂Cl₂) at 0°C to room temperature

  • Stereochemical outcome : The reaction proceeds via a concerted cyclic transition state, favoring Z-selectivity due to steric interactions between the phosphonate group and the aryl substituent.

For example, treatment of (E)-4-(3-nitrophenyl)but-3-en-2-one with dimethyl phosphite in CH₂Cl₂ with Et₃N yields the Z-vinylphosphonate as the major product (>95:5 Z:E ratio).

Cyclization to Form the Dioxaphosphinane Ring

The phosphorylated intermediate undergoes cyclization with 2,2-dimethyl-1,3-propanediol to construct the 5,5-dimethyl-1,3,2-dioxaphosphinane ring. This step involves a nucleophilic substitution where the diol displaces the methoxy groups on the phosphonate.

Key Parameters

  • Molar ratio : 1:1 (phosphonate : diol)

  • Acid catalyst : p-Toluenesulfonic acid (PTSA)

  • Solvent : Toluene under Dean-Stark conditions for azeotropic water removal

  • Yield : 70–85% after purification by silica gel chromatography

The reaction forms a six-membered ring stabilized by the geminal dimethyl groups, which impart conformational rigidity to the dioxaphosphinane system.

Stereoselective Reduction and Final Modification

In some synthetic routes, a stereoselective hydrogenation step is necessary to achieve the Z-configuration. A poisoned palladium catalyst (Pd/C with quinoline or pyridine) selectively reduces allenephosphonates to vinylphosphonates without over-reduction.

Hydrogenation Protocol

  • Catalyst : 5% Pd/BaSO₄ poisoned with pyridine

  • Pressure : 1 atm H₂

  • Solvent : Ethanol or ethyl acetate

  • Temperature : 25–40°C

  • Selectivity : >95% Z-isomer

This method avoids epimerization of the phosphonate group and preserves the nitroaryl substituent’s orientation.

Alternative Pathway: Tandem Condensation-Phosphorylation

Recent advances utilize one-pot tandem reactions to streamline synthesis. For instance, ZrOCl₂ catalyzes simultaneous Knoevenagel condensation and phosphorylation when methyl acetoacetate, 3-nitrobenzaldehyde, and dimethyl phosphite are reacted in THF.

Advantages :

  • Reduced purification steps

  • Higher overall yield (75–80%)

  • Improved stereocontrol due to in situ generation of the enone

Analytical Characterization

Critical data for verifying the target compound include:

  • ¹H NMR (CDCl₃): δ 8.38 (s, 1H, ArH), 7.72–7.68 (m, 3H, ArH), 6.52 (d, J = 12.4 Hz, 1H, CH=), 4.10–3.95 (m, 4H, POCH₂), 2.35 (s, 3H, COCH₃), 1.25 (s, 6H, C(CH₃)₂).

  • ³¹P NMR : δ 18.5 ppm (singlet, P=O).

  • HRMS : m/z 339.28 [M+H]⁺.

Challenges and Optimization Strategies

Stereochemical Purity

Achieving high Z-selectivity requires precise control of reaction parameters:

  • Low temperatures (0–5°C) during phosphorylation minimize epimerization.

  • Bulky bases (e.g., DBU) favor the thermodynamically stable Z-isomer.

Functional Group Compatibility

The nitro group’s electron-withdrawing nature necessitates mild conditions to prevent reduction. Catalytic hydrogenation must be carefully moderated to avoid converting -NO₂ to -NH₂.

Industrial-Scale Considerations

For bulk synthesis, cost-effective modifications include:

  • Replacing ZrOCl₂ with recyclable solid acids (e.g., Amberlyst-15).

  • Using excess dimethyl phosphite to drive phosphorylation to completion .

Q & A

Q. What are the recommended synthetic routes for (Z)-3-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one, and how can reaction conditions be optimized for yield and stereoselectivity?

  • Methodological Answer : Synthesis typically involves multi-step organophosphorus chemistry. A one-pot approach using precursors like anthranilic acid derivatives and phosphoramidite reagents (e.g., N,N-dimethylphosphoramic dichloride) under reflux in ethanol can yield dioxaphosphinane derivatives . For stereoselective control, optimize solvent polarity (e.g., dichloromethane vs. THF), temperature (0–60°C), and catalysts (e.g., Lewis acids). Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using NOESY NMR .

Q. How should researchers handle and store this compound to ensure stability and minimize decomposition?

  • Methodological Answer : Store in a desiccator at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the dioxaphosphinane ring. Avoid exposure to strong oxidizers (e.g., peroxides) and moisture. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood due to potential decomposition into toxic gases (CO, NOx) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral signatures are indicative of its structure?

  • Methodological Answer : Key techniques include:
  • <sup>31</sup>P NMR : A singlet near δ 20–25 ppm confirms the dioxaphosphinane ring.
  • <sup>1</sup>H NMR : Doublets for the vinylic protons (δ 6.5–7.5 ppm) and aromatic protons (δ 7.8–8.2 ppm for the 3-nitrophenyl group).
  • IR : Stretching bands at ~1650 cm<sup>−1</sup> (C=O), ~1520 cm<sup>−1</sup> (NO2), and ~1250 cm<sup>−1</sup> (P=O).
    Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .

Advanced Research Questions

Q. How can computational methods like DFT be employed to predict the reactivity and stereochemical outcomes of reactions involving this compound?

Q. What are the challenges in analyzing reaction mechanisms involving this compound, particularly regarding the role of the dioxaphosphinane ring?

  • Methodological Answer : The dioxaphosphinane ring’s lability under acidic/basic conditions complicates mechanistic studies. Use isotopic labeling (<sup>18</sup>O in the P=O group) to track ring-opening pathways. Conduct kinetic studies (UV-Vis or <sup>31</sup>P NMR) to identify intermediates. For example, monitor phosphinate ester formation under nucleophilic attack by alcohols or amines .

Q. How can researchers resolve contradictions in experimental data related to the compound’s stability under varying pH or temperature conditions?

  • Methodological Answer : Design controlled stability studies with HPLC or LC-MS to quantify degradation products (e.g., nitrophenol derivatives). Use Arrhenius plots to model temperature-dependent decomposition rates. Address matrix effects (e.g., solvent polarity) by replicating experiments in aqueous vs. organic media. Cross-reference with thermogravimetric analysis (TGA) to assess thermal stability .

Data Contradiction Analysis

Q. Why might reported yields vary significantly in synthetic protocols for this compound?

  • Methodological Answer : Variations arise from differences in:
  • Purification methods : Column chromatography vs. recrystallization may recover different stereoisomers.
  • Reagent quality : Trace moisture in solvents hydrolyzes the dioxaphosphinane ring, reducing yield.
  • Reaction monitoring : Premature termination (e.g., incomplete nitro group reduction) skews yields.
    Standardize protocols using anhydrous solvents and real-time <sup>31</sup>P NMR monitoring .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound during catalytic studies?

  • Methodological Answer :
  • Use explosion-proof equipment when working with nitro-containing compounds under high pressure/temperature.
  • Implement gas detectors for CO/NOx in confined spaces.
  • Dispose of waste via certified hazardous waste contractors due to potential ecotoxicity .

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